7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Overview
Description
7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes pyrazole, pyridine, and pyrimidine moieties. The presence of these rings contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyrazole and pyridine derivatives under specific conditions. For instance, the reaction of 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione with diketones or β-ketoesters can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in various industries, particularly in pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by the presence of electron-withdrawing groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. These activities are attributed to its ability to interact with biological targets such as enzymes and receptors.
Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibition of CDK2 (cyclin-dependent kinase 2) is achieved through binding to the active site of the enzyme, thereby preventing its activity . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar fused ring structure and exhibits comparable biological activities, particularly as a CDK2 inhibitor.
Pyrido[4,3-d]pyrimidine: Another related compound with a fused ring system, known for its diverse chemical reactivity and potential therapeutic applications.
Uniqueness
7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to the presence of the hydroxyl group at the 7-position, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to form hydrogen bonds, potentially increasing its affinity for biological targets and improving its pharmacokinetic properties.
Properties
IUPAC Name |
11-hydroxy-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c14-9-6-5-10-8-1-3-11-13(8)7(6)2-4-12(9)15/h1-5,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBBAAKEXPSAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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